6-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family, characterized by its unique structure and diverse applications in medicinal chemistry and material science. Its molecular formula is , indicating the presence of bromine, nitrogen, and an aldehyde functional group. This compound is notable for its potential use in synthesizing various pharmaceuticals and organic materials.
The compound can be sourced from various chemical suppliers and databases, including PubChem and Chemsrc, which provide detailed information regarding its structure, properties, and synthesis methods. The compound is also documented in patent literature, highlighting its synthetic routes and applications.
6-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde is classified as a heterocyclic aromatic compound. It features a fused ring system that includes both imidazole and pyridine components, making it significant in organic synthesis and drug discovery.
The synthesis of 6-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde can be achieved through several methods:
The reaction conditions typically require careful control of temperature and pH to ensure high purity and yield. For example, one method suggests heating the reactants at temperatures ranging from to while maintaining a specific solvent ratio .
The molecular structure of 6-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde features a fused ring system with the following characteristics:
C1=CC2=NC=CN2C=C1BrC(=O)This structure includes:
The InChI Key for this compound is FXPMFQUOGYGTAM-UHFFFAOYSA-N, which provides a unique identifier for chemical substances in databases.
6-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde participates in several types of chemical reactions:
Common reagents used in these reactions include sodium azide for nucleophilic substitution and various transition metals for catalyzing oxidation and reduction processes. The choice of solvent and reaction conditions significantly influences the reaction outcomes .
The mechanism of action for 6-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde varies based on its application:
6-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde has several significant applications:
CAS No.: 64726-91-6
CAS No.: 15748-73-9
CAS No.: 17699-05-7
CAS No.: 36671-85-9
CAS No.: 19420-61-2
CAS No.: 72691-25-9